molecular formula C12H14N4OS B7058810 6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one

6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one

Cat. No.: B7058810
M. Wt: 262.33 g/mol
InChI Key: HKMMPFJRRZPVKM-UHFFFAOYSA-N
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Description

6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one is a heterocyclic compound that features a pyrimidin-4-one core substituted with a cyclobutyl group and a 5-methyl-1,3,4-thiadiazol-2-yl)methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one is unique due to its specific combination of a cyclobutyl group, a thiadiazole moiety, and a pyrimidin-4-one core. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

6-cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-14-15-11(18-8)6-16-7-13-10(5-12(16)17)9-3-2-4-9/h5,7,9H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMMPFJRRZPVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CN2C=NC(=CC2=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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